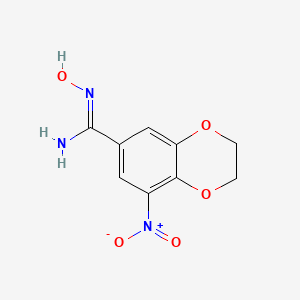![molecular formula C19H19N3O5S2 B14942543 3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B14942543.png)
3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps One common method includes the condensation of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazole coreThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.
Morpholine derivatives: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C19H19N3O5S2 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
3-methyl-N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-21-16-6-5-15(12-17(16)28-19(21)24)29(25,26)20-14-4-2-3-13(11-14)18(23)22-7-9-27-10-8-22/h2-6,11-12,20H,7-10H2,1H3 |
Clé InChI |
TWFCGNLIJRGBBE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B14942468.png)
![5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)
![1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B14942482.png)

![Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate](/img/structure/B14942489.png)
![7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942492.png)
![N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B14942493.png)
![Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942500.png)
![4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14942509.png)
![3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14942519.png)
![4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid](/img/structure/B14942533.png)
![1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14942540.png)
![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)
